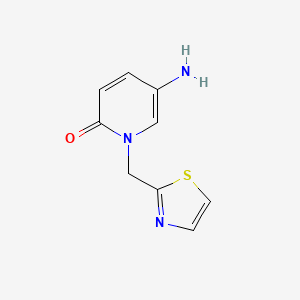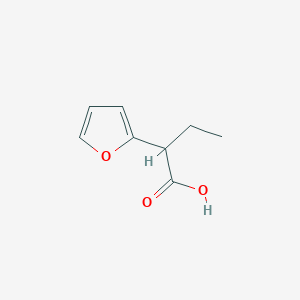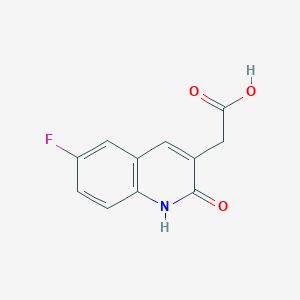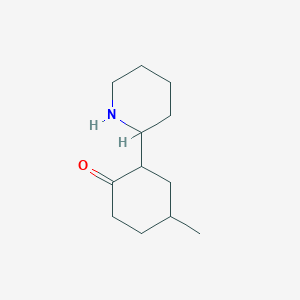
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyridinone core substituted with an amino group and a thiazolylmethyl group, which contribute to its diverse reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolylmethyl intermediate. This intermediate is then reacted with a suitable pyridinone derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines and hydrazines from reduction, and various substituted derivatives from nucleophilic substitution. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules and functional materials.
Biology: It exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound for drug discovery and development.
Medicine: The compound has shown promise in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. In cancer cells, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis and inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyridinone core with a thiazolylmethyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse reactivity and the potential for the development of novel therapeutic agents and functional materials.
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
5-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-1-2-9(13)12(5-7)6-8-11-3-4-14-8/h1-5H,6,10H2 |
Clé InChI |
RUAATFSTYKJALI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1N)CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)



![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)


![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)





